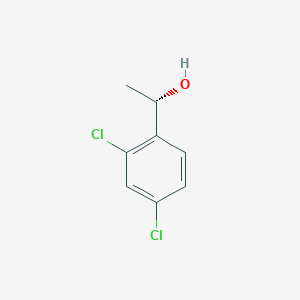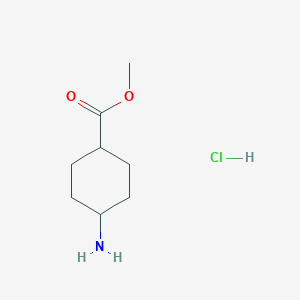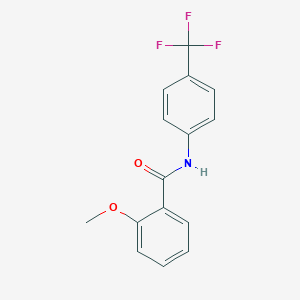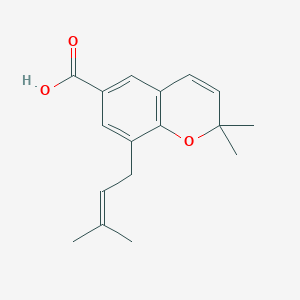
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
Overview
Description
“2,2-Dimethyl-8-prenylchromene 6-carboxylic acid” is a natural product that can be found in Piper aduncum . It is a 1-benzopyran .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H20O3 . The average mass is 272.339 Da and the Monoisotopic mass is 272.141235 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, boiling point of 427.0±45.0 °C at 760 mmHg, and a flash point of 153.8±22.2 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Properties
- 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid, also known as anofinic acid, has been studied for its synthesis through various chemical reactions. One approach involves the acylation of 2,2-dimethyl-2H-chromenes, leading to different acetylchromenes and formylchromenes. This process further includes demethylation to produce acylchromenols, with anofinic acid being obtained by oxidizing 6-formylchromene (Yamaguchi et al., 1984).
Biological Activities and Applications
- The 2-dimethylchroman framework, which includes compounds like this compound, is noted for various biological activities. These activities range from antitumor and anticancer to antihypertensive, antioxidant, and antithrombotic effects. An organocatalytic approach to synthesize 2,2-dimethylchromans using tropylium tetrafluoroborate demonstrates the potential for efficient and scalable production of these biologically active compounds (Omoregbee et al., 2020).
Isolation from Natural Sources
- From the leaves of Piper aduncum, researchers isolated various compounds including 2,2-dimethyl-2H-1-chromene-6-carboxylic acid. The significance of this discovery lies in understanding the diverse natural sources of such compounds and their potential uses in various fields such as pharmacology and natural product chemistry (Baldoqui et al., 1999).
Chemical Reactions and Catalysis
- Studies have shown that palladium(II)-induced intramolecular cyclization of certain phenols leads to the formation of 2,2-dimethylchromene, highlighting the compound's role in complex chemical reactions and its potential applications in organic synthesis and catalysis (Hosokawa et al., 1976).
Properties
IUPAC Name |
2,2-dimethyl-8-(3-methylbut-2-enyl)chromene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-11(2)5-6-12-9-14(16(18)19)10-13-7-8-17(3,4)20-15(12)13/h5,7-10H,6H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQWYGYDCGLCJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC2=C1OC(C=C2)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331692 | |
| Record name | 2,2-Dimethyl-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151731-50-9 | |
| Record name | 2,2-Dimethyl-8-(3-methyl-2-buten-1-yl)-2H-1-benzopyran-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151731-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[methyl(nitro)sulfamoyl]nitramide](/img/structure/B168835.png)

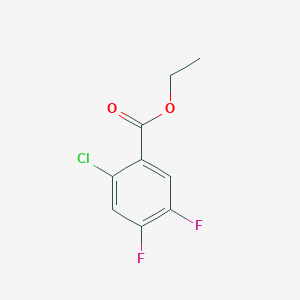
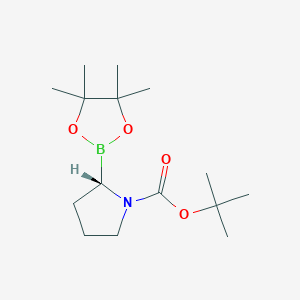
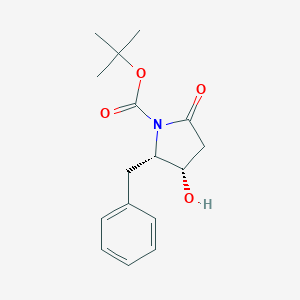
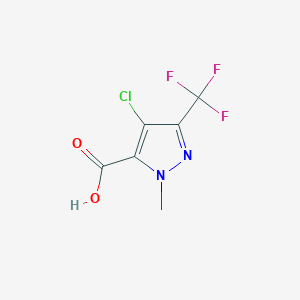
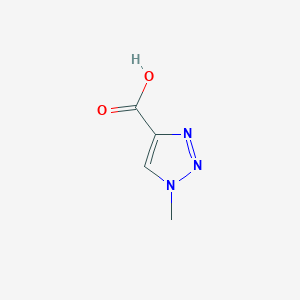


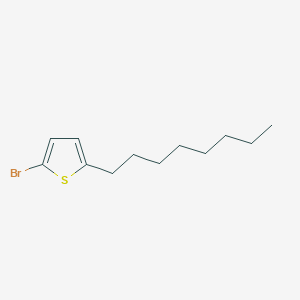
![Furo[2,3-c]pyridine](/img/structure/B168854.png)
